molecular formula C20H14N2 B3267900 3,4-Diphenylcinnoline CAS No. 47193-42-0

3,4-Diphenylcinnoline

Cat. No. B3267900
CAS RN: 47193-42-0
M. Wt: 282.3 g/mol
InChI Key: FHRNCCJFBNKRED-UHFFFAOYSA-N
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Description

3,4-Diphenylcinnoline is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a derivative of cinnoline, a heterocyclic aromatic compound, and has been extensively studied for its various applications in the field of organic chemistry, materials science, and biochemistry.

Mechanism of Action

The mechanism of action of 3,4-Diphenylcinnoline is not fully understood, but it is believed to involve the inhibition of various cellular processes, such as DNA replication and protein synthesis. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
3,4-Diphenylcinnoline has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have demonstrated its cytotoxicity towards cancer cells and its ability to inhibit angiogenesis. In vivo studies have shown its potential as an anti-inflammatory and analgesic agent, as well as its ability to reduce oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-Diphenylcinnoline in lab experiments include its high yield and purity, its versatility as a building block for the synthesis of various organic compounds, and its potential as a fluorescent probe for the detection of metal ions and protein-protein interactions. The limitations include its cytotoxicity towards normal cells, its potential for off-target effects, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3,4-Diphenylcinnoline. One area of interest is the development of more efficient and selective synthesis methods for the compound. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in lab experiments.

Scientific Research Applications

3,4-Diphenylcinnoline has been extensively studied for its potential applications in various scientific fields. In organic chemistry, it has been used as a building block for the synthesis of various organic compounds, such as polyaromatic hydrocarbons and dendrimers. In materials science, it has been used as a fluorescent probe for the detection of metal ions and as a dopant for organic light-emitting diodes. In biochemistry, it has been studied for its potential as an anticancer agent and as a fluorescent probe for the detection of protein-protein interactions.

properties

IUPAC Name

3,4-diphenylcinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-22-20(19)16-11-5-2-6-12-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRNCCJFBNKRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diphenylcinnoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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